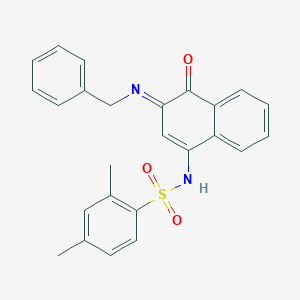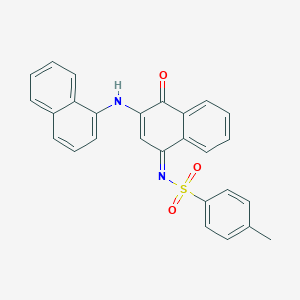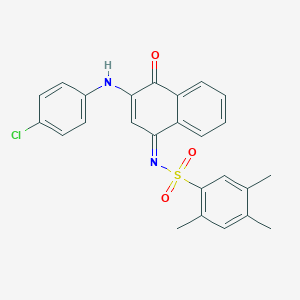![molecular formula C22H21NO5S B285009 4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)
4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate, commonly known as DAN, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme histone deacetylase, which plays a crucial role in gene expression and regulation.
Mecanismo De Acción
DAN works by binding to the active site of histone deacetylase, preventing it from removing acetyl groups from histone proteins. This results in increased acetylation of histones, which leads to changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
DAN has been shown to have a variety of biochemical and physiological effects. It can induce differentiation and apoptosis in cancer cells, as well as promote neuroprotection and synaptic plasticity in the brain. It has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DAN in lab experiments is its potency as a histone deacetylase inhibitor. This allows for lower concentrations to be used, reducing the risk of non-specific effects. However, DAN can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving DAN. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of DAN and its effects on gene expression and regulation.
In conclusion, DAN is a valuable tool in scientific research for studying the role of histone deacetylase in gene expression and regulation. Its potency as a histone deacetylase inhibitor and its variety of biochemical and physiological effects make it a promising candidate for future research in cancer treatment and neurodegenerative diseases.
Métodos De Síntesis
DAN can be synthesized using a multi-step process involving the reaction of 2,4-dimethylphenylsulfonyl chloride with 1-naphthol to form 2,4-dimethylphenylsulfonate-1-naphthol. This compound is then reacted with acetic anhydride to form DAN.
Aplicaciones Científicas De Investigación
DAN is used in scientific research as a tool to study the role of histone deacetylase in gene expression and regulation. Histone deacetylase inhibitors have been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other conditions.
Propiedades
Fórmula molecular |
C22H21NO5S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
[4-[acetyl-(2,4-dimethylphenyl)sulfonylamino]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H21NO5S/c1-14-9-12-22(15(2)13-14)29(26,27)23(16(3)24)20-10-11-21(28-17(4)25)19-8-6-5-7-18(19)20/h5-13H,1-4H3 |
Clave InChI |
BDZBCVXSVFSCLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
Solubilidad |
4.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)


![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)

![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)

![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B284944.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)

![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
![1,3-bis[(2,4,5-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284950.png)
![1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284951.png)
